Cas no 2169598-20-1 (1-(benzylamino)cyclobutylmethanesulfonyl fluoride)

1-(Benzylamino)cyclobutylmethanesulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical biology and medicinal chemistry. Its cyclobutylmethanesulfonyl fluoride moiety serves as a reactive warhead, enabling selective covalent modification of target proteins or enzymes, particularly serine hydrolases. The benzylamino group enhances solubility and provides a handle for further functionalization. This compound is valued for its stability under physiological conditions and its ability to act as an irreversible inhibitor in activity-based protein profiling (ABPP) studies. Its structural features make it a useful tool for probing enzyme mechanisms or developing targeted covalent inhibitors. Proper handling is required due to the reactivity of the sulfonyl fluoride group.
1-(benzylamino)cyclobutylmethanesulfonyl fluoride structure
2169598-20-1 structure
Product name:1-(benzylamino)cyclobutylmethanesulfonyl fluoride
CAS No:2169598-20-1
MF:C12H16FNO2S
Molecular Weight:257.324345588684
CID:6357138
PubChem ID:165762619

1-(benzylamino)cyclobutylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-(benzylamino)cyclobutylmethanesulfonyl fluoride
    • [1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
    • 2169598-20-1
    • EN300-1577185
    • インチ: 1S/C12H16FNO2S/c13-17(15,16)10-12(7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2
    • InChIKey: LRJWLKLKHMHNBO-UHFFFAOYSA-N
    • SMILES: S(CC1(CCC1)NCC1C=CC=CC=1)(=O)(=O)F

計算された属性

  • 精确分子量: 257.08857809g/mol
  • 同位素质量: 257.08857809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 54.6Ų

1-(benzylamino)cyclobutylmethanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1577185-0.25g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
0.25g
$2077.0 2023-06-04
Enamine
EN300-1577185-1.0g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
1g
$2257.0 2023-06-04
Enamine
EN300-1577185-2.5g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
2.5g
$4424.0 2023-06-04
Enamine
EN300-1577185-5000mg
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
5000mg
$6545.0 2023-09-24
Enamine
EN300-1577185-50mg
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
50mg
$1895.0 2023-09-24
Enamine
EN300-1577185-1000mg
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
1000mg
$2257.0 2023-09-24
Enamine
EN300-1577185-5.0g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
5g
$6545.0 2023-06-04
Enamine
EN300-1577185-0.1g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
0.1g
$1986.0 2023-06-04
Enamine
EN300-1577185-2500mg
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
2500mg
$4424.0 2023-09-24
Enamine
EN300-1577185-0.5g
[1-(benzylamino)cyclobutyl]methanesulfonyl fluoride
2169598-20-1
0.5g
$2167.0 2023-06-04

1-(benzylamino)cyclobutylmethanesulfonyl fluoride 関連文献

1-(benzylamino)cyclobutylmethanesulfonyl fluorideに関する追加情報

Introduction to 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1)

1-(benzylamino)cyclobutylmethanesulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2169598-20-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic transformations. The presence of both a benzylamino group and a cyclobutylmethyl moiety in its structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The benzylamino moiety is particularly noteworthy, as it can serve as a protecting group for amines or participate in various coupling reactions, facilitating the construction of complex molecular architectures. On the other hand, the cyclobutylmethanesulfonyl fluoride component introduces a sulfonyl fluoride functional group, which is known for its ability to undergo nucleophilic substitution reactions under mild conditions. This characteristic makes the compound highly useful in the development of novel sulfonamide derivatives, which are prevalent in many therapeutic agents.

In recent years, there has been a surge in research focused on the development of novel sulfonamide-based drugs due to their broad spectrum of biological activities. The compound 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1) has been explored as a key intermediate in synthesizing sulfonamides with potential pharmacological properties. For instance, studies have demonstrated its utility in generating sulfonamides that exhibit antimicrobial and anti-inflammatory effects. These findings highlight the importance of sulfonyl fluoride compounds in drug discovery and development.

The cyclobutyl ring in the structure of 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1) contributes to the steric environment of the molecule, which can influence its biological activity and binding affinity to target proteins. This structural feature has been leveraged in designing molecules with improved pharmacokinetic profiles. Additionally, the benzylamino group can be selectively removed under specific conditions, allowing for further functionalization and diversification of the molecular scaffold.

Recent advancements in synthetic methodologies have further enhanced the applicability of 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1) in drug development. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at the sulfonyl fluoride position, expanding the library of sulfonamide derivatives. These techniques have opened new avenues for exploring the therapeutic potential of this compound and its derivatives.

The reactivity of the sulfonyl fluoride group also makes it an attractive choice for generating heterocyclic compounds, which are integral to many biologically active molecules. Researchers have utilized 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1) as a precursor in constructing fused heterocycles such as pyrazoles and triazoles, which exhibit diverse biological activities. These studies underscore the compound's versatility and its role as a building block in medicinal chemistry.

In conclusion, 1-(benzylamino)cyclobutylmethanesulfonyl fluoride (CAS No. 2169598-20-1) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing sulfonamide derivatives with potential therapeutic applications. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an even greater role in drug discovery and development.

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